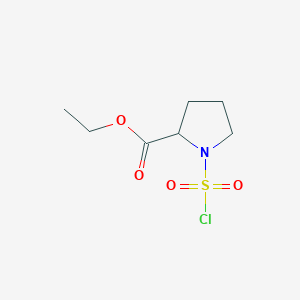

Ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate

Description

Ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate is a pyrrolidine-based compound featuring a chlorosulfonyl group at the 1-position and an ethyl ester at the 2-position. Its molecular formula is C₇H₁₀ClNO₄S, with a molecular weight of 239.67 g/mol (CAS: 1028366-95-1) . The chlorosulfonyl group confers high electrophilicity, making the compound reactive in nucleophilic substitution reactions, while the ethyl ester enhances solubility in organic solvents. It is commercially available from suppliers like Santa Cruz Biotechnology and Chemlyte Solutions .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-chlorosulfonylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO4S/c1-2-13-7(10)6-4-3-5-9(6)14(8,11)12/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUNTJWGGDSJPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN1S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028366-95-1 | |

| Record name | ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with chlorosulfonyl reagents under controlled conditions. One common method involves the reaction of ethyl pyrrolidine-2-carboxylate with chlorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorosulfonyl group undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, or sulfonic acids.

Key Examples:

-

Mechanism : The chlorosulfonyl group acts as an electrophile, with the nucleophile attacking the sulfur center. Steric hindrance from the pyrrolidine ring influences reaction rates.

Elimination Reactions

Under basic conditions, the chlorosulfonyl group can participate in elimination, forming sulfene intermediates or alkenes.

Example:

-

Reaction with triethylamine at elevated temperatures generates a sulfene intermediate, which can dimerize or react further with dienophiles.

Addition Reactions

The chlorosulfonyl group reacts with unsaturated systems (e.g., alkenes, carbonyls) via [2+2] or [4+2] cycloadditions.

Case Study:

-

Chlorosulfonyl Isocyanate (CSI) Addition :

Cross-Coupling Reactions

The compound participates in metal-catalyzed cross-couplings, leveraging the sulfonyl chloride as a directing group or leaving group.

Example:

-

Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis yields biaryl sulfones, though specific data for this compound require extrapolation from analogous systems .

Reduction Reactions

The ethyl ester moiety can be selectively reduced while preserving the sulfonamide functionality.

Protocol:

-

LiAlH₄ Reduction : Converts the ester to a primary alcohol (pyrrolidine-2-methanol derivative) in anhydrous THF.

Hydrolysis Reactions

Controlled hydrolysis of the ester or sulfonyl chloride group produces carboxylic acids or sulfonic acids.

Conditions:

| Hydrolysis Target | Reagents | Product |

|---|---|---|

| Ester Group | NaOH (aq)/MeOH | 1-(Chlorosulfonyl)pyrrolidine-2-carboxylic acid |

| Sulfonyl Chloride | H₂O, pH 7 | Pyrrolidine-2-carboxylic acid sulfonic acid |

Scientific Research Applications

Scientific Research Applications

Ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate has several notable applications:

Medicinal Chemistry

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting key enzymes involved in cancer progression. Ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate may serve as a lead compound for developing new anticancer agents.

- Enzyme Inhibition : Studies have shown that the chlorosulfonyl group can interact with various enzymes, potentially leading to the development of enzyme inhibitors that target specific pathways in diseases.

Organic Synthesis

- Building Block for Complex Molecules : This compound serves as an intermediate in synthesizing more complex organic molecules, particularly those with biological activity.

- Reagent in Organic Reactions : Its reactive chlorosulfonyl group allows it to participate in nucleophilic substitution reactions, making it useful for synthesizing other chemical entities.

Biological Studies

- Investigating Biological Activity : Research is ongoing to explore the biological activity of ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate and its derivatives, particularly their potential as antimicrobial agents and their effects on cellular mechanisms.

Anticancer Activity

A study demonstrated that derivatives of pyrrolidine compounds, including ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate, exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.

Enzyme Interaction Studies

Research focusing on the interaction of ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate with biological macromolecules revealed its potential to modulate enzyme activities. Molecular docking studies indicated favorable binding interactions with target enzymes, suggesting its utility in drug design.

Mechanism of Action

The mechanism of action of ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify proteins and enzymes by forming covalent bonds with nucleophilic residues such as cysteine or lysine . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

(S)-Methyl 1-(Benzylsulfonyl)Pyrrolidine-2-Carboxylate

- Structure : Benzylsulfonyl group (C₆H₅CH₂SO₂) at position 1; methyl ester at position 2.

- Key Differences :

- The benzylsulfonyl group is less electron-withdrawing than chlorosulfonyl, reducing reactivity toward nucleophiles.

- Methyl ester decreases solubility in polar solvents compared to ethyl esters.

- Synthesis : Purified via silica gel chromatography (n-hexane/ethyl acetate 8:2) with 86% yield .

Methyl 1-(4-Bromobenzenesulfonyl)Pyrrolidine-2-Carboxylate

- Structure : 4-Bromophenylsulfonyl substituent; methyl ester.

- Key Differences :

- Bromine acts as a leaving group, enhancing reactivity in aromatic substitution reactions.

- Bulkier aryl group increases steric hindrance, slowing down reactions compared to chlorosulfonyl derivatives.

- Synthesis: Prepared using thionyl chloride in methanol, yielding 92.1% after purification .

Ethyl (2S)-1-[2-(Diphenylphosphanyl)Phenyl]Pyrrolidine-2-Carboxylate

- Structure : Diphenylphosphanyl group (Ph₂P) at position 1; ethyl ester.

- Key Differences :

- Phosphanyl group enables coordination to transition metals, making it useful in catalysis.

- Lacks sulfonyl reactivity, reducing utility in sulfonamide formation.

- Synthesis : Synthesized via reductive amination, yielding 86% after column chromatography .

Reactivity and Stability

Biological Activity

Ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with chlorosulfonic acid or related sulfonyl chlorides. The process can be optimized through various reaction conditions, including temperature, solvent choice, and reaction time.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of compounds related to ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate. For instance, a synthesized derivative exhibited no significant antimicrobial activity against a range of bacteria, including methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

The lack of antimicrobial activity in some derivatives may be attributed to their structural characteristics that do not favor interaction with bacterial targets. The sulfonamide moiety is known for its role in inhibiting bacterial folic acid synthesis; however, modifications in the structure can lead to reduced efficacy .

Study 1: Antimicrobial Evaluation

In a comprehensive study evaluating various pyrrolidine derivatives, ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate was tested alongside its analogs. The results indicated that while some compounds demonstrated promising activity against specific strains, others, including the chlorosulfonyl derivative, showed negligible effects on microbial growth .

Study 2: Inhibition of Enzymatic Activity

Another research effort focused on the inhibition of human neutrophil elastase (HNE), an enzyme implicated in inflammatory processes. Compounds structurally related to ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate were assessed for their inhibitory potential. Some derivatives exhibited low nanomolar IC50 values, indicating strong inhibition, although this was not universally observed across all tested compounds .

Data Summary

The following table summarizes key findings from various studies on ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate and its analogs:

| Study | Compound Tested | Target Organisms | Activity Observed | IC50 Value (nM) |

|---|---|---|---|---|

| Study 1 | Ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate | MSSA, MRSA, E. coli | No activity | N/A |

| Study 2 | Related sulfonamide analogs | HNE | Inhibition observed | Low nanomolar range |

Q & A

Q. What are the optimal synthetic routes for Ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis of Ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate can be optimized by adapting protocols from analogous pyrrolidine derivatives. For example:

- Precursor Selection : Use ethyl pyrrolidine-2-carboxylate as a starting material, similar to the synthesis of related compounds in , where ethyl (S)-pyrrolidine-2-carboxylate hydrochloride was reacted with isoquinolinecarbonyl chloride (45–73% yields) .

- Chlorosulfonation : Introduce the chlorosulfonyl group via reaction with chlorosulfonic acid or sulfuryl chloride under anhydrous conditions. Monitor temperature (0–5°C) to minimize side reactions.

- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of chlorosulfonylating agent) and use aprotic solvents (e.g., dichloromethane) to enhance reactivity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) can isolate the product effectively.

Q. Which spectroscopic techniques are most effective for characterizing Ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate, and how should data interpretation be approached?

Methodological Answer:

- 1H/13C NMR : Assign peaks by comparing to structurally similar compounds. For instance, in , pyrrole derivatives showed distinct shifts for NH protons (δ 12.10 ppm) and aromatic carbons . For the chlorosulfonyl group, expect deshielding effects on adjacent carbons.

- ESI-MS : Confirm molecular weight with [M+H]+ or [M–H]– ions. reported ESIMS m/z 309.3 for ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate, aligning with theoretical calculations .

- HPLC Purity Analysis : Use reverse-phase C18 columns (e.g., 98.60% purity achieved in ) with UV detection at 254 nm. Calibrate against reference standards .

Q. How does the reactivity of the chlorosulfonyl group influence the selection of solvents and catalysts in derivatization reactions?

Methodological Answer:

- Solvent Choice : Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of the chlorosulfonyl group. highlights solubility challenges (0.97 g/L in water at 25°C), favoring polar aprotic solvents for reactions .

- Catalysts : Employ Lewis acids (e.g., AlCl3) for electrophilic substitutions or tertiary amines (e.g., Et3N) to scavenge HCl byproducts. Avoid protic solvents, which may degrade the chlorosulfonyl moiety.

Advanced Research Questions

Q. What strategies can resolve discrepancies in yield and purity when synthesizing Ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate under varying conditions?

Methodological Answer:

- Controlled Variable Testing : Replicate reactions under strict anhydrous conditions (e.g., Schlenk line) to assess moisture sensitivity. Compare yields from (73%) and (21%) to identify critical parameters like temperature or reagent purity .

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., sulfonic acids from hydrolysis). reported 95% purity via CAS analysis; coupling this with preparative HPLC can isolate high-purity batches .

Q. How can computational modeling predict the reactivity and stability of Ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate in complex reaction environments?

Methodological Answer:

- DFT Calculations : Model the chlorosulfonyl group’s electrophilicity using Gaussian or ORCA software. Compare with analogous sulfonyl chlorides in to predict reaction pathways (e.g., nucleophilic substitution vs. elimination) .

- Molecular Dynamics : Simulate solvent interactions to optimize stability. For example, ’s low aqueous solubility (0.97 g/L) suggests hydrophobic interactions dominate .

Q. What methodologies are recommended for analyzing and mitigating decomposition products during the storage of Ethyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate?

Methodological Answer:

- Stability Studies : Store samples under inert gas (N2/Ar) at –20°C. Monitor degradation via periodic 1H NMR (e.g., disappearance of chlorosulfonyl proton signals).

- Decomposition Pathways : Identify hydrolyzed products (e.g., sulfonic acids) using ESI-MS. ’s safety guidelines recommend avoiding long-term storage due to reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.